1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine-2-ylsulfanyl intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine moiety, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cell growth and survival .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Known for their antiproliferative properties, these compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness: 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H16N4O2S |
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Molecular Weight |
280.35 g/mol |
IUPAC Name |
1-(2-pyrimidin-2-ylsulfanylacetyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N4O2S/c13-11(18)9-2-6-16(7-3-9)10(17)8-19-12-14-4-1-5-15-12/h1,4-5,9H,2-3,6-8H2,(H2,13,18) |
InChI Key |
LFDOMOIGNPAWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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